molecular formula C15H17IO3 B1465133 cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-37-3

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No. B1465133
CAS RN: 735275-37-3
M. Wt: 372.2 g/mol
InChI Key: OJNTYLZIAALATF-UHFFFAOYSA-N
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Description

Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CIPE) is an organic compound with a broad range of applications in scientific research. CIPE is a cyclic carboxylic acid with an aromatic ring and an ethoxy group. It is a versatile synthetic intermediate and has been used in numerous organic synthesis reactions. CIPE is a useful building block for synthesizing a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Furthermore, CIPE has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

Angiotensin Converting Enzyme Inhibitors

A study by Turbanti et al. (1993) explored the synthesis and evaluation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids for their inhibitory activity against angiotensin converting enzyme (ACE). These compounds were designed as potential ACE inhibitors, offering a novel structure that deviates from the traditional acylproline moiety found in various ACE inhibitors. The research highlighted hydroxamic derivatives of the cyclohexane series as the most potent compounds, indicating the potential of cyclohexane derivatives in the development of cardiovascular drugs (Turbanti et al., 1993).

Environmental Degradation Studies

In the field of environmental microbiology, Weyrauch et al. (2017) investigated the conversion of cis-2-carboxycyclohexylacetyl-CoA in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria. This study contributes to our understanding of how complex organic compounds are broken down in anaerobic environments, providing insights into natural detoxification processes and potential bioremediation strategies (Weyrauch et al., 2017).

Chemical Synthesis and Structural Analysis

Research by Smith and Wermuth (2012) involved the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, leading to the synthesis of cyclic imide and open-chain amide carboxylic acid derivatives. The structural determination of these compounds at low temperatures provides valuable information on their conformation and potential applications in synthetic organic chemistry (Smith & Wermuth, 2012).

Metabolite Monitoring in Human Urine

A study conducted by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, including compounds structurally related to cyclohexane derivatives. This research is crucial for assessing exposure to synthetic pyrethroids and understanding their metabolic pathways in humans (Arrebola et al., 1999).

Conformational Studies of Cyclohexane Derivatives

Yanaka et al. (1981) studied the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids using NMR and molecular orbital methods. These studies provide insights into the conformational preferences of cyclohexane derivatives, which are important for understanding their chemical behavior and potential applications in drug design (Yanaka et al., 1981).

properties

IUPAC Name

3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNTYLZIAALATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

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